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Compound of Interest

3-[(3-Chlorophenoxy)methyl]-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 329222-80-2
Cat. No.: B2537459

Get Quote

Technical Comparison Guide: MS Fragmentation
of 3-[(3-Chlorophenoxy)methyl]-4-
methoxybenzaldehyde

Executive Summary & Compound Profile

Target Molecule: 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde Molecular Formula:

Exact Mass: 276.055 (for
) Key Structural Features:

+ Benzaldehyde Core: Substituted at positions 1 (CHO), 3 (Ether side chain), and 4 (Methoxy).

» Benzyl Ether Linkage: The weak point for fragmentation.
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e Chlorine Isotope Pattern: Distinctive 3:1 ratio (

Primary Application: Structural verification of synthetic intermediates and differentiation from
regioisomers (e.g., 4-chlorophenoxy analogs) and starting materials (e.g., 3-chlorophenol).

Fragmentation Mechanism & Diagnostic lons

The mass spectrum of this compound is dominated by the cleavage of the labile benzyl ether
bond. The fragmentation follows a specific logic driven by the stability of the resulting benzyl
cation.[1]

Primary Fragmentation Pathway
e Molecular lon (
):

o m/z 276 & 278: The parent ion is observable but often of moderate intensity due to the
fragile ether linkage. It displays the characteristic 3:1 intensity ratio of a monochlorinated
compound.

o Diagnostic Value: Confirms the intact C15 skeleton and presence of chlorine.
o Base Peak: Benzyl Cleavage (

-Cleavage):

o m/z 149: The bond between the benzylic carbon and the ether oxygen cleaves
heterolytically. The positive charge remains on the benzylic carbon, stabilized by the
aromatic ring and the electron-donating methoxy group at the para position (relative to the
aldehyde) or ortho (relative to the methylene).

o Fragment Structure: 3-Formyl-4-methoxybenzyl cation (
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o Critical Note: This ion (m/z 149) has the same nominal mass as the ubiquitous phthalate
background ion (

). In High-Resolution MS (HRMS), they are distinguishable (149.060 vs. 149.023). In Low-
Res, the presence of the m/z 276 parent is required to confirm it is not just background
noise.

e Secondary Fragment: Phenoxy Radical/lon:

o m/z 128 & 130: If the charge is retained on the phenoxy side (often accompanied by
hydrogen rearrangement to form the phenol radical cation), a peak corresponding to 3-
chlorophenol appears.

o Diagnostic Value: Confirms the identity of the side chain (3-chlorophenoxy group).

Secondary Pathways

e m/z 121: Loss of CO (28 Da) from the m/z 149 cation.[2]

e m/z 275: Loss of H radical from the aldehyde group (common in benzaldehydes,

Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage mechanics leading to the primary diagnostic
ions.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/figure/Formation-of-the-m-z-149-fragment-ion-of-4-hydroxyflavones_fig7_233408057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2537459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Molecular lon [M]+.
m/z 276 / 278
(C15H13CIO3)

Benzyl Ether Cleavage
(C-O Bond Break)

H-Transfer &
Charge on Phenoxy

Charge Retention
on Benzyl

Base Peak: Benzyl Cation Phenol lon (Rearrangement)
m/z 149 m/z 128 / 130
(C9H902+) (C6H5CIO+.)

CO (28 Da)

Secondary lon
m/z 121
(Loss of CO)

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways showing the generation of the benzyl cation
(m/z 149) and the chlorophenol radical cation (m/z 128).

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its isomers and precursors is critical in process chemistry.
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Isomer: 4-
Feature Target Molecule Chlorophenoxy Precursor: Alcohol
Analog
3-(3-ClI- 3-(4-Cl- 3-(Hydroxymethyl)-4-
Structure
phenoxy)methyl... phenoxy)methyl...[3] methoxy...
Parent lon (
m/z 276 (3:1 Cl ratio) m/z 276 (3:1 Cl ratio) m/z 166 (No Cl)
)
Base Peak m/z 149 m/z 149 m/z 149 (Loss of OH)
] ] m/z 128 (3- m/z 128 (4- m/z 135 (Loss of
Diagnostic Fragment
Chlorophenol) Chlorophenol) OMe)

Differentiation

Strategy

Requires Retention
Time (GC)

Requires Retention
Time (GC)

Distinct MW (Easily

resolved)

Key Insight: MS alone cannot reliably distinguish the 3-chlorophenoxy isomer from the 4-

chlorophenoxy isomer because both yield the identical m/z 149 base peak and m/z 128

chlorophenol fragment. Chromatographic separation (GC or LC) is required, where the para-

isomer (4-Cl) typically elutes slightly later than the meta-isomer (3-Cl) on non-polar columns.

Experimental Protocol: GC-MS Characterization

To replicate these results for QC or identification, follow this standard operating procedure.

Sample Preparation

¢ Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid

alcohols (MeOH/EtOH) to prevent transesterification/acetal formation in the injector.

e Concentration: ~100 ppm is sufficient for full-scan mode.

Instrument Parameters (Agilent/Shimadzu Typical)

e Inlet: Split mode (20:1), Temperature
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e Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25um film).
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Oven Program:

o Hold at

for 1 min.

o Ramp

to

o Hold at
for 5 min.
e MS Source: Electron lonization (El) at 70 eV.[4][5]
e Scan Range: m/z 40 — 400.

e Solvent Delay: 3.0 min (to skip solvent peak).

Data Interpretation Steps

o Check M+: Look for the cluster at m/z 276/278. If absent, check for thermal degradation
(ether cleavage in the inlet).

 Verify Cl Pattern: Ensure the M+ and m/z 128 peaks show the characteristic

isotope pattern.

 Filter Phthalates: If m/z 149 is present without m/z 276, it is likely plasticizer contamination.
Confirm the presence of the molecular ion.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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